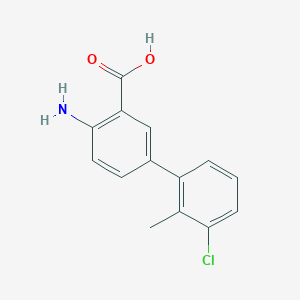
2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
The synthesis of 2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid typically starts from 2-amino-3-methylbenzoic acid. The reaction involves the use of N-chlorosuccinimide in dimethylformamide (DMF) as a solvent, leading to the chlorination at the para position relative to the amino group . This method is known for its regioselectivity due to the strong electron-donating nature of the amino group .
化学反应分析
2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reagents and conditions used.
科学研究应用
2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Industry: The compound is used in the preparation of benzoyl urea derivatives with insecticidal activity.
作用机制
The primary mechanism of action of 2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the formation of prostaglandins from arachidonic acid . By inhibiting COX enzymes, the compound reduces inflammation, pain, and fever. Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .
相似化合物的比较
2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid is unique among its class due to its specific substitution pattern and its potent anti-inflammatory and anticancer properties. Similar compounds include:
Mefenamic acid: Another fenamate NSAID with similar anti-inflammatory properties.
Flufenamic acid: Known for its anti-inflammatory and analgesic effects.
Niflumic acid: Used for its anti-inflammatory and analgesic properties in treating rheumatoid arthritis.
These compounds share a common anthranilic acid core but differ in their substitution patterns, which influence their pharmacological properties.
属性
分子式 |
C14H12ClNO2 |
|---|---|
分子量 |
261.70 g/mol |
IUPAC 名称 |
2-amino-5-(3-chloro-2-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H12ClNO2/c1-8-10(3-2-4-12(8)15)9-5-6-13(16)11(7-9)14(17)18/h2-7H,16H2,1H3,(H,17,18) |
InChI 键 |
PWGXFWLVSOLKBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















